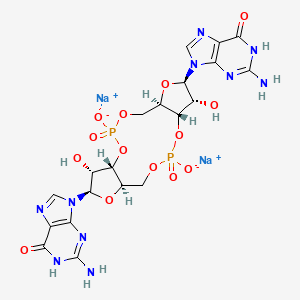

Cyclic-di-GMP (disodium)

Description

Properties

Molecular Formula |

C20H22N10Na2O14P2 |

|---|---|

Molecular Weight |

734.37 |

IUPAC Name |

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Synonyms |

3/',5/'-Cyclic diguanylic acid sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The function of Cyclic-di-GMP in biofilm formation and development.

A Technical Guide for Research and Therapeutic Development

Executive Summary

Cyclic dimeric guanosine monophosphate (c-di-GMP) is the ubiquitous second messenger in bacteria that dictates the transition between motile (planktonic) and sessile (biofilm) lifestyles.[1][2][3][4][5][6][7][8][9][10][11][12] For researchers and drug developers, c-di-GMP represents a high-value target; its signaling network is absent in eukaryotic hosts, offering a pathway to disrupt chronic infections without direct toxicity to human cells.[4]

This guide dissects the molecular machinery of c-di-GMP, details the precise protocols for its quantification, and outlines strategies for therapeutic interference.[12]

The Molecular Architecture

The intracellular concentration of c-di-GMP is controlled by two opposing enzymatic activities. This "make-and-break" cycle acts as a molecular switch: high intracellular c-di-GMP levels drive biofilm formation and repress motility, while low levels induce dispersion and acute virulence.

Enzymatic Domains

-

Diguanylate Cyclases (DGCs): Synthesize c-di-GMP from two GTP molecules.[1] These proteins invariably contain a GGDEF domain.

The Metabolic Cycle (Visualization)

The following diagram illustrates the enzymatic turnover of c-di-GMP.

Figure 1: The enzymatic turnover of c-di-GMP. DGCs drive synthesis from GTP, while PDEs (EAL/HD-GYP) degrade the signal.[1][10][11][13]

Mechanistic Pathways in Biofilm Development

c-di-GMP does not act alone; it binds to specific receptor proteins (effectors) that physically alter cell physiology.[8]

The Signaling Cascade

In Pseudomonas aeruginosa, a model organism for biofilm research, the transition to surface attachment is often triggered by the Wsp system .

-

Sensing: The membrane-bound receptor WspA detects surface contact.

-

Transduction: Signal is passed to WspR (a DGC).

-

Synthesis: WspR produces localized c-di-GMP.

-

Actuation: c-di-GMP binds to the effector PelD , activating the secretion of Pel exopolysaccharide, gluing the cell to the surface.

Figure 2: The Wsp-Pel pathway in P. aeruginosa, demonstrating the translation of physical surface contact into biofilm matrix production.

Key Effectors and Outcomes

Different bacteria utilize distinct effectors to interpret the c-di-GMP signal.

| Effector Family | Mechanism of Action | Phenotypic Output | Organism Example |

| PilZ Domain | Binds c-di-GMP to alter protein conformation. | Inhibits flagellar motility; promotes curing. | P. aeruginosa (Alg44) |

| Riboswitches | c-di-GMP binds mRNA 5' UTR. | Regulates translation of virulence factors. | Vibrio cholerae |

| Transcription Factors | c-di-GMP binding alters DNA affinity. | Transcriptional activation of matrix genes. | V. cholerae (VpsT) |

| Degenerate EAL | Binds c-di-GMP without hydrolysis. | Transmembrane signaling to adhesins. | P. fluorescens (LapD) |

Experimental Protocols: Quantification & Detection

Accurate measurement of c-di-GMP is critical.[5][9][14] Because the molecule turns over rapidly, enzymatic arrest during extraction is the most critical step.

Protocol: LC-MS/MS Quantification (Gold Standard)

Objective: Extract and quantify intracellular c-di-GMP while preventing artificial degradation.

Reagents:

-

Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-cooled to -20°C.

-

Internal Standard: C13-labeled c-di-GMP or Xanthosine monophosphate (XMP).

Step-by-Step Methodology:

-

Harvest: Pellet 1-5 mL of bacterial culture (OD600 ~1.0).

-

Critical: If studying biofilms, scrape biomass quickly.

-

-

Quench: Immediately resuspend the pellet in 300 µL of cold Extraction Solvent .

-

Why: The cold organic solvent instantly denatures proteins (DGCs/PDEs), freezing the c-di-GMP pool at its physiological level.

-

-

Lysis: Vortex vigorously for 30 seconds. Incubate at -20°C for 15 minutes.

-

Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Recovery: Transfer supernatant to a new tube. (Optional: Repeat extraction on pellet and pool supernatants).

-

Evaporation: Dry the supernatant in a vacuum concentrator (SpeedVac) until a pellet remains (do not use heat).

-

Reconstitution: Resuspend in 100 µL HPLC-grade water.

-

Analysis: Inject into LC-MS/MS.

-

Column: C18 Reverse Phase.[5]

-

Transitions: Monitor m/z 691 -> 152 (quantifier) and 691 -> 135 (qualifier).

-

Protocol: Biosensor Visualization (Live Imaging)

For spatial resolution within a biofilm, use a fluorescence-based biosensor.[15]

-

System: Bc3-5 Biosensor (Riboswitch-based).

-

Mechanism: A c-di-GMP riboswitch is fused to a fluorescent protein (e.g., Spinach RNA aptamer or GFP fusion). Binding induces fluorescence.

-

Workflow:

-

Transform strain with plasmid containing constitutive biosensor.

-

Grow biofilm in flow cell chamber.

-

Image using Confocal Laser Scanning Microscopy (CLSM).

-

Data: High fluorescence = High c-di-GMP (Biofilm core). Low fluorescence = Low c-di-GMP (Dispersing cells).

-

Therapeutic Implications

Targeting the c-di-GMP network offers a route to "anti-virulence" therapies that disarm bacteria rather than killing them, potentially reducing resistance pressure.[12]

Drug Targets[4][10][11]

-

DGC Active Site Inhibitors: Small molecules that mimic GTP, blocking the GGDEF active site.

-

Challenge: The active site is highly charged; getting inhibitors across the membrane is difficult.

-

-

Allosteric Inhibitors: Compounds that bind the "I-site" (inhibition site) of DGCs to lock them in an inactive state.

-

PDE Activators: Molecules that stimulate EAL activity to artificially lower c-di-GMP, forcing premature biofilm dispersal.

Strategic Application

-

Combination Therapy: Use a c-di-GMP inhibitor to disperse the biofilm, making the released planktonic cells susceptible to standard antibiotics (e.g., Tobramycin).

References

-

Jenal, U., Reinders, A. & Lori, C. (2017). Cyclic di-GMP: second messenger extraordinaire. Nature Reviews Microbiology. Link

-

Hengge, R. (2009). Principles of c-di-GMP signalling in bacteria. Nature Reviews Microbiology. Link

-

Spangler, C., et al. (2010).[9] A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate.[9][16] Journal of Microbiological Methods. Link

-

Massie, J.P., et al. (2012). A genetically encoded biosensor for quantifying c-di-GMP in populations of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. Link

-

Valentini, M. & Filloux, A. (2016).[6][12] Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria. Journal of Biological Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Updates on therapeutic targeting of diguanylate cyclase for addressing bacterial infections: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A label-free approach for relative spatial quantitation of c-di-GMP in microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cyclic-di-GMP as a Cell Cycle Oscillator

Mechanisms, Quantification, and Therapeutic Targeting

Executive Summary

Cyclic-di-GMP (c-di-GMP) is no longer viewed merely as a "biofilm switch."[1][2] Advanced mechanobiology has redefined it as a precise cell cycle oscillator, particularly in asymmetric division models like Caulobacter crescentus. For drug developers, this shift is critical: targeting c-di-GMP is not just about dispersing biofilms but about arresting bacterial replication and virulence at specific checkpoints. This guide synthesizes the molecular architecture of this oscillator with validated protocols for its quantification and therapeutic inhibition.

Part 1: The Molecular Architecture of the c-di-GMP Oscillator

While c-di-GMP is ubiquitous, its role in the cell cycle is best exemplified in Caulobacter crescentus, where it acts as a cyclin-like regulator.[3] The concentration of c-di-GMP oscillates in phase with the cell cycle, driving the G1-to-S transition.[3]

1.1 The Regulatory Circuit (The "Engine")

The oscillation is driven by the spatial segregation of phosphatase and kinase activities.

-

G1 Phase (Swarmer Cells): c-di-GMP levels are low. The phosphatase PleC localizes to the flagellated pole, keeping the diguanylate cyclase PleD inactive (unphosphorylated).

-

G1-S Transition: Upon differentiation into a stalked cell, the kinase DivJ localizes to the stalked pole. DivJ phosphorylates PleD.

-

S Phase (Stalked Cells): Phosphorylated PleD (PleD~P) dimerizes and actively synthesizes c-di-GMP. Levels rise 5-10 fold.

1.2 The Checkpoint Effectors (The "Brakes" and "Accelerators")

High c-di-GMP triggers two parallel pathways to permit replication:

-

CckA Inhibition: c-di-GMP binds directly to the hybrid kinase CckA .[3] This inhibits CckA's kinase activity and stimulates its phosphatase activity, preventing the phosphorylation of CtrA (the replication inhibitor).

-

PopA Sequestration: c-di-GMP binds to PopA . The c-di-GMP-PopA complex recruits enzymes to degrade CtrA, clearing the path for the initiation of DNA replication (DnaA activity).

1.3 Pathway Visualization

The following diagram illustrates the spatiotemporal regulation of this circuit.

Figure 1: The c-di-GMP Cell Cycle Oscillator in C. crescentus. High c-di-GMP levels drive the G1-S transition by clearing the replication inhibitor CtrA via PopA and CckA pathways.

Part 2: Experimental Quantification Protocols

Accurate measurement of c-di-GMP is notoriously difficult due to its low abundance (<5 µM) and rapid turnover. Two complementary approaches are required for a robust data package: LC-MS/MS for absolute quantification and Biosensors for spatiotemporal resolution.

2.1 Protocol A: LC-MS/MS Extraction & Quantification

Principle: Acidic extraction prevents enzymatic degradation, while liquid chromatography separates c-di-GMP from interfering nucleotides (GTP, pGpG).

Reagents:

-

Extraction Solvent: Acetonitrile/Methanol/Water/Formic Acid (40:40:20:0.1 v/v), pre-chilled to -20°C.

-

Internal Standard:

C

Workflow:

-

Harvest: Pellet 5-10 mL of bacterial culture (OD

~0.5). Critical: Perform centrifugation at 4°C immediately. Do not wash pellets with water, as this causes leakage. -

Extraction: Resuspend pellet in 500 µL of cold Extraction Solvent. Add 10 pmol of Internal Standard.

-

Lysis: Incubate at -20°C for 15 mins, then vortex vigorously.

-

Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C. Collect supernatant.

-

Evaporation: Dry supernatant in a vacuum concentrator (SpeedVac) without heat.

-

Reconstitution: Dissolve in 100 µL HPLC-grade water.

-

Analysis: Inject onto a C18 reverse-phase column coupled to a triple-quadrupole MS. Monitor transition m/z 691

152 (guanine fragment).

2.2 Protocol B: Live-Cell FRET Biosensors

Principle: Genetically encoded biosensors (e.g., based on the YcgR PilZ domain) undergo a conformational change upon binding c-di-GMP, altering the FRET efficiency between donor (CFP) and acceptor (YFP).

Workflow:

-

Transformation: Transform strain with plasmid carrying the FRET sensor (e.g., pFRET-c-di-GMP).

-

Induction: Induce expression (e.g., 0.2% arabinose) for 2-4 hours. Caution: Overexpression can sequester cellular c-di-GMP, altering the phenotype.

-

Immobilization: Place cells on a 1% agarose pad containing M2G medium.

-

Imaging: Use a wide-field fluorescence microscope. Excite CFP (430 nm); measure emission at 480 nm (CFP) and 535 nm (YFP).

-

Calculation: Ratiometric output =

. High ratio indicates high c-di-GMP.

2.3 Data Comparison Table

| Feature | LC-MS/MS | Fluorescent Biosensors (FRET) |

| Output | Absolute Concentration (pmol/mg protein) | Relative Ratiometric Signal |

| Resolution | Population Average (Bulk) | Single-Cell / Subcellular |

| Sensitivity | High (Femtomole range) | Moderate (Micromolar range) |

| Throughput | Medium (requires extraction) | High (microscopy/flow cytometry) |

| Artifact Risk | Ion suppression, degradation | Sensor aggregation, buffering effect |

Part 3: Therapeutic Targeting Strategies

Targeting the c-di-GMP cycle offers a route to "anti-virulence" therapies that disarm bacteria without killing them, potentially reducing resistance pressure.

3.1 Target Classes

-

DGC Active Site Inhibitors: Small molecules that mimic GTP or the transition state, blocking the GGDEF domain. Challenge: High polarity of GTP analogs hinders cell permeability.

-

Allosteric Inhibitors: Molecules binding to the I-site (inhibition site) of DGCs, locking them in an inactive conformation.

-

EAL Activators: Small molecules that stimulate PDE activity, forcing a permanent "low c-di-GMP" state (locking cells in a planktonic, non-biofilm mode).

3.2 Drug Discovery Workflow

The following DOT diagram outlines a validated screening cascade for c-di-GMP modulators.

Figure 2: Screening cascade for c-di-GMP inhibitors. Primary screens utilize purified enzymes or biosensors; secondary screens validate cellular permeability and phenotypic efficacy.

References

-

Jenal, U., Reinders, A., & Lori, C. (2017). Cyclic di-GMP: second messenger coming of age.[1][4][5] Nature Reviews Microbiology, 15(5), 271-284. [Link]

-

Christen, B., et al. (2010).[6] Asymmetrical distribution of the second messenger c-di-GMP upon bacterial cell division.[3][7][8] Science, 328(5983), 1295-1297. [Link]

-

Opoku-Temeng, C., & Sintim, H. O. (2017). The c-di-GMP signaling network as a target for antimicrobial drug discovery. Chemical Communications, 53(44), 5946-5956. [Link]

-

Spangler, C., et al. (2010). A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of cyclic di-GMP and the quorum-sensing molecule 2-heptyl-3-hydroxy-4-quinolone in Pseudomonas aeruginosa. Journal of Chromatography B, 878(30), 3045-3050. [Link]

-

Abel, S., et al. (2013). Regulatory cohesion of cell cycle and differentiation control in Caulobacter crescentus. Cell, 153(3), 664-677. [Link]

Sources

- 1. Regulation of c-di-GMP metabolism in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic di-GMP acts as a cell cycle oscillator to drive chromosome replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]

- 7. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bi-modal Distribution of the Second Messenger c-di-GMP Controls Cell Fate and Asymmetry during the Caulobacter Cell Cycle | PLOS Genetics [journals.plos.org]

The Structural Biology of Cyclic-di-GMP Recognition: A Technical Guide

Executive Summary

Cyclic-di-GMP (c-di-GMP) is a ubiquitous bacterial second messenger that orchestrates the transition from motile, planktonic states to sessile, biofilm-associated lifestyles.[1][2][3][4][5][6][7][8][9] For drug development professionals and structural biologists, the challenge lies not in the molecule itself, but in the extreme structural plasticity of its receptors. Unlike ATP or GTP binding, which often follows conserved Walker motifs, c-di-GMP recognition has evolved across disparate protein folds (PilZ, AAA+ ATPases, degenerate enzymes) and RNA aptamers (riboswitches).

This guide synthesizes the structural mechanisms of c-di-GMP binding, providing actionable protocols for co-crystallization and thermodynamic validation. It is designed to move beyond basic identification to the atomic-level characterization required for structure-based drug design (SBDD).

Part 1: The Structural Landscape of c-di-GMP Receptors

The structural biology of c-di-GMP is defined by the polymorphism of the ligand—which can exist as a monomer or an intercalated dimer—and the diversity of its receptors.

Canonical Protein Receptors: The PilZ Domain

The PilZ domain is the "gold standard" for c-di-GMP binding.

-

Architecture: A six-stranded

-barrel followed by a C-terminal -

Binding Motif: The N-terminal RxxxR motif and the C-terminal DxSxxG motif.

-

Mechanism: The RxxxR motif interacts with the phosphate backbone of c-di-GMP, while the DxSxxG motif coordinates the guanine bases.

-

Conformational Switch: Ligand binding often induces a "Y-junction" change, where the C-terminal helix wraps around the ligand, altering the protein's quaternary structure to permit downstream signaling (e.g., P. aeruginosa Alg44, V. cholerae PlzA).

Non-Canonical and Enzymatic Receptors

-

Degenerate GGDEF/EAL Domains: These domains have lost catalytic activity but retain high-affinity binding.

-

MshEN Domains: Found in Type II secretion ATPases (e.g., V. cholerae MshE).[14]

-

Transcription Factors (FleQ):

RNA Receptors: Riboswitches

-

Class I (Gemm-I) & Class II: These aptamers reside in the 5' UTR of mRNAs.

-

Mechanism:[1][4][9][10][11][12] c-di-GMP binds at a three-helix junction. The key structural event is the stabilization of the P1 helix , which sequesters the ribosome binding site (RBS) or transcription terminator.

-

Specificity: The RNA recognizes the symmetric c-di-GMP molecule asymmetrically, often discriminating against c-di-AMP via specific G-C base pairing.

Visualization of Receptor Classes

The following diagram categorizes these receptors by their structural fold and activation logic.

Caption: Structural classification of c-di-GMP receptors showing signal transduction from ligand binding to physiological output.

Part 2: Experimental Workflows for Structural Characterization

Achieving a high-resolution structure of a c-di-GMP complex requires overcoming specific physicochemical challenges: the ligand's high negative charge and its tendency to aggregate (stack) in solution.

Protocol 1: Optimized Co-Crystallization Strategy

Causality: Soaking pre-formed crystals often fails because c-di-GMP binding induces large conformational changes (e.g., PilZ domain wrapping) that shatter the crystal lattice. Co-crystallization is preferred.

Reagents:

-

c-di-GMP stock (10 mM in water, pH adjusted to 7.0).

-

Protein buffer (Low salt, e.g., 20 mM Tris pH 7.5, 100 mM NaCl).

-

Critical Additive: 5 mM

(Stabilizes the phosphate groups of c-di-GMP).

Step-by-Step Workflow:

-

Complex Formation: Mix purified protein (approx. 10 mg/mL) with c-di-GMP at a 1:3 molar ratio (Protein:Ligand).

-

Incubation: Incubate at 4°C for 1 hour. Note: Do not shorten this step; slow conformational equilibration is common.

-

Clarification: Centrifuge at 13,000 x g for 10 mins to remove any precipitated protein-ligand aggregates.

-

Screening: Set up vapor diffusion drops.

-

Tip: Avoid high concentrations of divalent cations (Ca2+, Zn2+) in the mother liquor initially, as they can precipitate c-di-GMP before it binds the protein.

-

-

Data Collection: If using Riboswitches, ensure cryo-protectants do not destabilize the RNA tertiary fold (avoid high glycerol if possible; use MPD or PEG 400).

Protocol 2: Thermodynamic Validation via ITC

Trustworthiness: A crystal structure is a static snapshot. Isothermal Titration Calorimetry (ITC) is the self-validating standard to prove the biological relevance of the interface observed in the crystal.

Parameters:

-

Cell: Protein (20–50

M). -

Syringe: c-di-GMP (200–500

M). Ratio must ensure saturation. -

Temperature: 25°C.

Step-by-Step Workflow:

-

Buffer Matching: Dialyze protein into the assay buffer. Use the exact final dialysis buffer to dissolve the c-di-GMP powder. Causality: Mismatched buffers cause heat of dilution artifacts that mask the binding signal.[15]

-

Degassing: Degas both samples for 10 minutes to prevent bubble formation during stirring.

-

Titration: Perform 20 injections of 2

L each. -

Control: Titrate c-di-GMP into buffer alone to subtract heat of dilution.

-

Analysis: Fit to a "One Set of Sites" model.

-

Check: The stoichiometry (

) should be close to 0.5 (for dimer binding) or 1.0 (monomer). Deviations indicate inactive protein or concentration errors.

-

Visualization of Experimental Logic

Caption: Integrated workflow for structural characterization and validation of c-di-GMP binding sites.

Part 3: Quantitative Data & Reference Standards

For researchers validating their own structures, the following table provides benchmark data for representative receptors.

Table 1: Representative c-di-GMP Receptor Benchmarks

| Receptor Class | Protein/RNA | Organism | PDB ID | Binding Affinity ( | Key Structural Motif |

| PilZ Domain | Alg44 | P. aeruginosa | 4RT0 | ~180 nM | RxxxR, DxSxxG |

| PilZ Domain | PlzA | B. burgdorferi | 7MIE | ~2 | xPilZ (Linker binding) |

| Degenerate GGDEF | PelD | P. aeruginosa | 4DN0 | ~50 nM | RxxD (I-site) |

| MshEN Domain | MshE | V. cholerae | 5H3D | ~15 nM | Hydrophobic Zipper |

| Transcription Factor | FleQ | P. aeruginosa | 5GYH | ~10 | Walker A Obstruction |

| Riboswitch | Vc2 | V. cholerae | 3IWN | ~1 nM | 3-Helix Junction |

References

-

Schirmer, T., & Jenal, U. (2009). Structural and mechanistic determinants of c-di-GMP signalling. Nature Reviews Microbiology. Link

-

Benach, J., et al. (2007). The structural basis of cyclic diguanylate signal transduction by PilZ domains. EMBO Journal. Link

-

Sudarsan, N., et al. (2008). Riboswitches in eubacteria identify the second messenger c-di-GMP. Science. Link

-

Wang, Y.C., et al. (2016). Nucleotide binding by the widespread high-affinity cyclic di-GMP receptor MshEN domain.[13] Nature Communications.[14] Link

-

Matsuyama, B.Y., et al. (2016). Mechanistic insights into c-di-GMP-dependent control of the biofilm regulator FleQ from Pseudomonas aeruginosa.[5] PNAS. Link

-

Chou, S.H., & Galperin, M.Y. (2016). Diversity of Cyclic Di-GMP-Binding Proteins and Mechanisms. Journal of Bacteriology. Link

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. The structural basis for high-affinity c-di-GMP binding to the GSPII-B domain of the traffic ATPase PilF from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into c-di-GMP-dependent control of the biofilm regulator FleQ from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. journals.asm.org [journals.asm.org]

- 7. pnas.org [pnas.org]

- 8. PilZ domain is part of the bacterial c-di-GMP binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of FleQ from Pseudomonas aeruginosa as a c-di-GMP-responsive transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nucleotide binding by the widespread high-affinity cyclic di-GMP receptor MshEN domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Methodological & Application

Application Note: Engineering Lipid Nanocarriers for Cytosolic Delivery of Cyclic-di-GMP

This Application Note is designed for researchers in immunotherapy and drug delivery. It details the engineering of lipid-based nanocarriers to overcome the cytosolic barrier preventing Cyclic-di-GMP (cdGMP) from activating the STING pathway.

Introduction & Mechanistic Rationale

The STING Pathway: A Bridge to Immunity

Stimulator of Interferon Genes (STING) is an endoplasmic reticulum (ER)-resident adaptor protein.[1] Upon binding cyclic dinucleotides (CDNs) like Cyclic-di-GMP (cdGMP) , STING undergoes a conformational change, translocates to the Golgi, and recruits TANK-binding kinase 1 (TBK1). This complex phosphorylates Interferon Regulatory Factor 3 (IRF3), triggering the transcription of Type I Interferons (IFN-

The Delivery Challenge

Despite its potency, free cdGMP is a poor drug candidate due to three physicochemical barriers:

-

Negative Charge: Two phosphate groups create a strong anionic charge, preventing passive diffusion across the negatively charged cell membrane.

-

Hydrophilicity: High water solubility prevents membrane intercalation.

-

Enzymatic Degradation: Phosphodiesterases (PDEs) in the blood and extracellular matrix rapidly hydrolyze free CDNs.

The Solution: Fusogenic & Ionizable Nanocarriers

To activate STING, cdGMP must reach the cytosol . Standard liposomes are insufficient; the carrier must facilitate endosomal escape .

-

pH-Sensitive Lipids (e.g., YSK05, DLin-MC3-DMA): These lipids are neutral at physiological pH (improving circulation) but become protonated (cationic) in the acidic endosome (pH ~5.5). This charge shift disrupts the endosomal membrane, releasing the cargo into the cytosol.

Diagram 1: STING Activation & Delivery Pathway

Caption: Mechanism of LNP-mediated cytosolic delivery. Key step: Acid-triggered endosomal escape allows cdGMP to bind ER-resident STING.

Formulation Strategy & Selection

Two primary formulation classes are recommended based on equipment availability and specific targeting needs.

| Feature | Formulation A: Fusogenic Liposomes | Formulation B: Ionizable Lipid Nanoparticles (LNPs) |

| Primary Lipid | DOTAP (Cationic) or YSK05 (pH-sensitive) | DLin-MC3-DMA or SM-102 |

| Helper Lipids | DOPE (Fusogenic), Cholesterol | DSPC, Cholesterol, PEG-Lipid |

| Structure | Lipid Bilayer (Vesicle) | Solid/Amorphous Lipid Core |

| Method | Thin Film Hydration + Extrusion | Microfluidic Mixing / Ethanol Injection |

| Pros | Accessible; No specialized equipment. | High encapsulation efficiency (>90%); Scalable.[2] |

| Cons | Lower stability; Heterogeneous size. | Requires microfluidic chips; IP constraints on lipids. |

Detailed Protocols

Protocol A: Synthesis of pH-Sensitive Liposomes (YSK05-Miyabe Method)

Based on Miyabe et al. (2014). Ideal for research labs targeting high cytosolic delivery.

Materials:

-

Lipids: YSK05 (or DOTAP for cationic), POPE, Cholesterol, PEG-DMG.

-

Payload: Cyclic-di-GMP (Sodium salt).

-

Buffer: Citrate Buffer (pH 4.0) and HEPES Saline (pH 7.4).

Step-by-Step:

-

Lipid Mixing: Dissolve lipids in ethanol.

-

Molar Ratio: YSK05 : POPE : Cholesterol : PEG-DMG = 40 : 25 : 35 : 3 .

-

-

Film Formation: Evaporate ethanol under vacuum (Rotary Evaporator) to form a thin lipid film. Desiccate for >2 hours to remove trace solvent.

-

Hydration: Hydrate the film with 1 mL of cdGMP solution (1 mg/mL in HEPES buffer).

-

Critical: Vortex vigorously for 2 minutes at 60°C (above the phase transition temperature).

-

-

Freeze-Thaw: Perform 5 cycles of freezing (liquid N2) and thawing (50°C water bath) to equilibrate the drug across the lamellae.

-

Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

-

Purification: Remove unencapsulated cdGMP using a 100 kDa MWCO spin column (Amicon Ultra) or dialysis against PBS.

Protocol B: Synthesis of LNPs (Ethanol Injection)

Standard method for high-efficiency encapsulation.

Step-by-Step:

-

Organic Phase: Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-Lipid (Ratio: 50:10:38.5:1.5) in 100% Ethanol.

-

Aqueous Phase: Dissolve cdGMP in 50 mM Citrate Buffer, pH 4.0.

-

Mixing: Rapidly inject the ethanol phase into the aqueous phase while stirring (or use a T-junction microfluidic mixer).

-

Flow Ratio: 3:1 (Aqueous : Ethanol).

-

-

Dialysis: Dialyze against PBS (pH 7.4) for 4 hours to remove ethanol and neutralize pH (neutralization locks the lipid core).

Quality Control & Characterization

Every batch must be validated before biological use.

Encapsulation Efficiency (EE%) via HPLC

Method adapted from Petrov & Sauer (2017).

Sample Prep:

-

Total Drug: Lyse 20 µL of LNP with 0.1% Triton X-100 (releases cargo).

-

Free Drug: Centrifuge LNP sample through a 30 kDa filter; analyze the filtrate.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]

-

Mobile Phase B: 10 mM Ammonium Acetate in Methanol.

-

Gradient: 0-9 min (1% B); 9-14 min (15% B); 14-19 min (25% B).

-

Detection: UV at 253 nm.[4]

Calculation:

Physical Properties (DLS)

-

Instrument: Malvern Zetasizer or equivalent.

-

Target Size: 80–120 nm (Ideal for lymph node drainage and tumor accumulation).

-

Polydispersity Index (PDI): < 0.2 (Indicates monodisperse population).

-

Zeta Potential: Near neutral (-10 to +10 mV) for PEGylated LNPs; Positive (+20 mV) for DOTAP liposomes.

In Vitro Bioactivity Assay[5]

Objective: Confirm STING pathway activation in macrophages.

Cells: RAW 264.7 (Murine Macrophage) or THP-1 (Human Monocyte).

Workflow:

-

Seeding: Plate

cells/well in a 24-well plate. -

Treatment: Treat cells with:

-

Vehicle Control (Empty LNP).

-

Free cdGMP (10 µg/mL) – Negative Control (poor uptake).

-

LNP-cdGMP (10 µg/mL equivalent).

-

Lipofectamine + cdGMP – Positive Control.

-

-

Incubation: 4 hours (for mRNA) or 24 hours (for protein secretion).

-

Readout:

-

Supernatant: ELISA for Mouse IFN-

or Human CXCL10. -

Lysate: Western Blot for p-IRF3 (Phospho-Ser396).

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow from synthesis to biological validation.

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Encapsulation (<30%) | Incorrect pH during mixing. | Ensure aqueous phase is pH 4.0 (for ionizable lipids) to charge the lipid and bind anionic cdGMP. |

| Aggregation (Size >200nm) | Insufficient PEG or slow mixing. | Increase PEG-lipid to 1.5-3%. Increase flow rate or vortex speed during ethanol injection. |

| No Bioactivity | Poor endosomal escape. | Verify lipid choice. If using DOTAP, add DOPE (fusogenic helper). If using Ionizable, ensure LNP pKa is ~6.4. |

| Toxicity | High cationic charge density. | Reduce cationic lipid ratio or increase PEGylation to shield charge. |

References

-

Hanson, M. C., et al. (2015). Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants.[5] Journal of Clinical Investigation. [5][6]

-

Miyabe, H., et al. (2014). A new adjuvant delivery system 'cyclic di-GMP/YSK05 liposome' for cancer immunotherapy.[7] Journal of Controlled Release.

-

Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP.[8][9] Nature.[8][10]

-

Petrov, A., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology.

-

Wilson, D. R., et al. (2018). Biodegradable STING agonist nanoparticles for enhanced cancer immunotherapy. Nanomedicine: Nanotechnology, Biology and Medicine.

Sources

- 1. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticulate STING agonists are potent lymph node-targeted vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]

- 7. A new adjuvant delivery system 'cyclic di-GMP/YSK05 liposome' for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STING is a direct innate immune sensor of cyclic di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Application Note: Cyclic-di-GMP (Disodium) for STING-Mediated Type I Interferon Induction

[1][2]

Part 1: Introduction & Mechanism of Action

The "Why": From Bacterial Messenger to Immunotherapy

Cyclic diguanylate (c-di-GMP) is a ubiquitous secondary messenger in bacteria, regulating biofilm formation and motility.[1][2][3] In mammalian contexts, it acts as a potent Pathogen-Associated Molecular Pattern (PAMP).[1] Its utility in drug development lies in its ability to bind STING (Stimulator of Interferon Genes) , triggering a robust Type I Interferon (IFN) response.[1]

Critical Distinction: Unlike the endogenous mammalian transmitter 2'3'-cGAMP, bacterial c-di-GMP possesses a canonical 3'-5' linkage.[1][4] While mammalian STING binds 2'3'-cGAMP with the highest affinity, it retains significant sensitivity to c-di-GMP, making the latter a cost-effective and stable alternative for vaccine adjuvants and cancer immunotherapy (turning "cold" tumors "hot").

The Signaling Cascade

Upon cytosolic entry, c-di-GMP binds to the STING dimer residing on the Endoplasmic Reticulum (ER). This binding induces a conformational "lid closure" of STING, facilitating its translocation to the Golgi. There, it recruits TANK-binding kinase 1 (TBK1), which phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to the transcription of IFNB1 and other interferon-stimulated genes (ISGs).[1]

Figure 1: The c-di-GMP/STING signaling axis.[1] c-di-GMP must access the cytosol to bind STING, initiating the cascade.

Part 2: Material Handling & Preparation[1]

Compound: Cyclic-di-GMP, Disodium Salt Molecular Weight: ~734.4 g/mol (Disodium salt) vs ~690.4 g/mol (Free acid) Solubility: Water or PBS (pH 7.4).[1]

Stock Solution Preparation (Self-Validating Step)

The disodium salt improves water solubility compared to the free acid form.[1]

-

Target Concentration: 1 mg/mL (approx. 1.36 mM).[1]

-

Vehicle: Endotoxin-free water or sterile PBS.[1]

-

Protocol:

-

Centrifuge the vial briefly to pellet the lyophilized powder.

-

Add the calculated volume of vehicle.

-

Vortex gently.[1][5] If not fully dissolved, heat to 50°C for 2-5 minutes.

-

QC Check: The solution must be clear and colorless. Any precipitate indicates instability or incorrect pH.[1]

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

-

Part 3: In Vitro Application Protocol

Challenge: c-di-GMP is highly negatively charged and hydrophilic; it does not passively cross the cell membrane efficiently. Solution: Use Digitonin permeabilization (for rapid screening) or Liposomal Transfection (for long-term assays).[1]

Protocol A: THP-1 Monocyte Stimulation (Transfection Method)

Best for: Assessing gene expression (qPCR) or protein secretion (ELISA) over 24 hours.[1]

Materials:

-

THP-1 Cells (ATCC TIB-202) or THP-1-Dual™ (Reporter cells).[1]

-

Transfection Reagent (e.g., Lipofectamine LTX or specialized cyclic dinucleotide delivery reagents).[1][6]

-

Assay Media: RPMI 1640 + 10% Heat-Inactivated FBS.[1]

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed THP-1 cells at

cells/mL in a 24-well plate (500 µL/well). -

Optional: Differentiate with PMA (10-50 ng/mL) for 3 hours if macrophage-like phenotype is desired, then wash.[1]

-

-

Complex Formation (Per well):

-

Tube A: Dilute 1-5 µg of c-di-GMP disodium in 50 µL Opti-MEM.

-

Tube B: Dilute Transfection Reagent (follow manufacturer ratio, typically 1:1 or 1:2 DNA:Reagent) in 50 µL Opti-MEM.

-

Combine Tube A and Tube B. Incubate for 20 minutes at Room Temp (RT).

-

-

Treatment:

-

Incubation & Readout:

-

Incubate for 18-24 hours at 37°C, 5% CO2.

-

Readout: Collect supernatant for IFN-β ELISA or perform Luciferase assay (if using reporter lines).[1]

-

Data Analysis: Dose-Response Table

Typical expected values for THP-1 Dual Cells (Luciferase Readout)

| Treatment | Conc. (µg/mL) | Delivery Method | Expected Fold Induction (vs Mock) |

| c-di-GMP | 10 | Naked (No reagent) | 1.5x - 3x (Low uptake) |

| c-di-GMP | 1 | Transfection | 20x - 50x |

| c-di-GMP | 10 | Transfection | 100x+ (Saturation) |

| 2'3'-cGAMP | 1 | Transfection | 150x+ (High Affinity Control) |

Part 4: In Vivo Application Notes

Context: c-di-GMP is widely used as a mucosal adjuvant.[1] Route: Intranasal (IN) or Intramuscular (IM).[1]

Protocol B: Mouse Immunization Adjuvant

-

Dose Calculation:

-

Formulation:

-

Administration:

-

Intranasal: Anesthetize mouse.[1] Administer 10-15 µL total volume (split between nostrils).

-

Intramuscular: Administer 50 µL into the quadriceps.

-

Part 5: Troubleshooting & Experimental Logic

Figure 2: Logical flow for experimental setup.[1] The "Delivery" step is the most common point of failure.

Common Pitfalls

-

"No Response" in Vitro:

-

Cause: Failure of cytosolic delivery.

-

Fix: You cannot simply add c-di-GMP to the media for most non-phagocytic cells. You must use a transfection reagent or digitonin permeabilization buffer.[1]

-

-

Precipitation:

-

Cause: High salt concentration or presence of divalent cations (Ca2+, Mg2+) in the stock solvent.[1]

-

Fix: Dissolve stock in pure water first, then dilute into PBS/Media.

-

-

High Background:

Part 6: References

-

Burdette, D. L., et al. (2011).[1] STING is a direct innate immune sensor of cyclic di-GMP.[3] Nature.[1]

-

McWhirter, S. M., et al. (2009).[1] A host type I interferon response is induced by cytosolic sensing of the bacterial second messenger cyclic-di-GMP. Journal of Experimental Medicine.

-

Cayman Chemical. (2023).[1] Cyclic di-GMP (sodium salt) Product Information. Cayman Chemical.[1][3]

-

InvivoGen. (2023).[1] Cyclic di-GMP: STING ligand. InvivoGen.

-

Dubensky, T. W., et al. (2013).[1] Rationale, progress and development of vaccines utilizing STING-activating cyclic dinucleotide adjuvants. Therapeutic Advances in Vaccines.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. alfachemic.com [alfachemic.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. In vivo Synthesis of Cyclic-di-GMP Using a Recombinant Adenovirus Preferentially Improves Adaptive Immune Responses Against Extracellular Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Transfecting Plasmid DNA into THP-1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

Troubleshooting & Optimization

Troubleshooting low STING activation with Cyclic-di-GMP (disodium).

Topic: Role: Senior Application Scientist Audience: Researchers and Drug Discovery Scientists

Technical Support: STING Pathway Activation

Subject: Diagnostic Framework for Low c-di-GMP Activation Efficiency From: Technical Applications Support To: Research Team

If you are observing low or negligible STING activation using Cyclic-di-GMP (c-di-GMP) disodium salt , you are encountering a common bottleneck in innate immunity research. While c-di-GMP is a potent bacterial PAMP (Pathogen-Associated Molecular Pattern), its utility in mammalian cell culture is frequently compromised by three variables: cytosolic delivery efficiency , STING allelic variation , and ligand affinity differentials .

This guide moves beyond basic instructions to address the causality of experimental failure.

Phase 1: The Delivery Barrier (The #1 Failure Point)

The Problem: c-di-GMP is a negatively charged, hydrophilic cyclic dinucleotide (CDN). It cannot passively diffuse across the plasma membrane. Adding it directly to the culture media (even at high concentrations like 100 µM) often yields no signal because the ligand never reaches the STING receptor on the Endoplasmic Reticulum (ER).

The Solution: You must bypass the membrane. While liposomal transfection (e.g., Lipofectamine) is common, it can be inefficient for small CDNs. The gold standard for validating biological activity (independent of uptake efficiency) is Digitonin Permeabilization .

Protocol: Cytosolic Delivery via Digitonin Permeabilization

Use this protocol to distinguish between a "delivery problem" and a "biological non-response."

| Reagent | Concentration | Role |

| Digitonin | 5–10 µg/mL | Selectively permeabilizes the plasma membrane (cholesterol-rich) while leaving the ER/mitochondria intact. |

| Buffer (Intracellular mimic) | 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP | Maintains physiological conditions for cytosolic proteins during permeabilization. |

Step-by-Step Workflow:

-

Prepare Cells: Plate cells (e.g., THP-1 or PBMCs) to 80% confluency.

-

Permeabilization Mix: Dilute c-di-GMP (typically 4–10 µM ) into the Digitonin Buffer.

-

Pulse: Aspirate media and add the Permeabilization Mix. Incubate for 30 minutes at 37°C.

-

Wash: Aspirate the mix carefully.

-

Chase: Add fresh, complete culture media (without ligand) and incubate for 4–6 hours (for phosphorylation readouts) or 18–24 hours (for cytokine ELISA/Reporter readouts).

Phase 2: Biological Context (Genotype & Affinity)

The Problem: You may be using a cell line that is either STING-null or expresses a human variant with low affinity for bacterial CDNs.

1. The HEK293T Trap

-

Issue: HEK293T cells are essentially cGAS/STING null . They will not respond to c-di-GMP unless you ectopically express a STING plasmid.

-

Fix: Transfect a STING-expressing plasmid 24 hours prior to stimulation.

2. The Affinity Gap (Human vs. Bacterial) Mammalian STING evolved to detect 2'3'-cGAMP (endogenous). It binds bacterial c-di-GMP with significantly lower affinity.[1]

| Ligand | Origin | Linkage | Affinity for Human STING ( | Notes |

| 2'3'-cGAMP | Mammalian | Non-canonical ( | ~4 nM | High affinity. Induces "closed" STING conformation.[2][3] |

| c-di-GMP | Bacterial | Canonical ( | ~1.2 µM | ~300x lower affinity. Induces "open" conformation. |

3. Human Polymorphisms (The R232 vs. H232 Allele)

-

R232 (Wild Type): Responsive to c-di-GMP.

-

H232 (Variant): Found in ~14% of the population. This variant has significantly reduced responsiveness to bacterial c-di-GMP but retains sensitivity to 2'3'-cGAMP.

-

HAQ Variant: Common haplotype (R71H -G230A -R293Q ). Often hypofunctional (loss-of-function).

Diagnostic Question: Are you using a cell line with the H232 or HAQ genotype? If uncertain, switch to THP-1 (WT) or Raw 264.7 (Mouse) cells as a positive control.

Phase 3: Reagent Integrity (The Disodium Factor)

The Problem: Users often worry about the salt form. The Fact: The Disodium salt is the preferred form for solubility.

-

Solubility: c-di-GMP (disodium) is soluble in water or PBS up to ~15–20 mg/mL (approx. 20 mM).

-

Stability Warning: CDNs are susceptible to hydrolysis.

-

Do not store in aqueous solution at +4°C for more than 24-48 hours.

-

Do not autoclave the solution.[4]

-

Storage: Aliquot stock solutions (e.g., 1 mM) and store at -20°C or -80°C. Avoid freeze-thaw cycles.

-

Visualizing the Pathway & Troubleshooting Logic

The STING Signaling Cascade

Understanding where the signal amplifies.

Caption: The canonical STING activation pathway.[5] Note that c-di-GMP binds STING at the ER, triggering translocation. Low affinity binding is the primary bottleneck.

Troubleshooting Decision Tree

Follow this logic to isolate the variable.

Caption: Diagnostic logic flow. Most failures occur at the "Direct Addition" step due to membrane impermeability.

FAQs: Rapid Fire Troubleshooting

Q: Can I use 2'3'-cGAMP as a positive control?

A: Yes, and you must . 2'3'-cGAMP binds human STING with nanomolar affinity (

Q: My ELISA shows no IFN-beta, but my cells look unhealthy. Is c-di-GMP toxic? A: c-di-GMP itself is rarely toxic at standard doses (<100 µM). However, Digitonin is toxic if the exposure time is too long. Ensure the permeabilization step is limited to 30 minutes, followed by a complete wash and media replacement.

Q: Why does the literature say Mouse STING is "easier" to activate? A: Mouse STING (mSTING) is more promiscuous. It responds robustly to c-di-GMP and even the synthetic agonist DMXAA (which human STING does not recognize). If you need a high-throughput screening system, mouse macrophages (Raw 264.7) are often more robust than human lines.

References

-

Burdette, D. L., et al. (2011).[6] STING is a direct innate immune sensor of cyclic di-GMP.[4][7] Nature, 478(7370), 515–518.

-

Ablasser, A., et al. (2013).[8] cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING.[1][9] Nature, 498(7454), 380–384.

-

Diner, E. J., et al. (2013).[8] The innate immune DNA sensor cGAS produces a noncanonical cyclic dinucleotide that activates human STING.[9][10] Cell Reports, 3(5), 1355–1361.

-

Liu, Y., & Manley, J. L. (2021). Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. STAR Protocols, 2(4), 100962.

-

Cayman Chemical. (2022).[4] Cyclic di-GMP (sodium salt) Product Information.

Sources

- 1. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio [frontiersin.org]

- 7. c-Di-GMP sodium salt | STING-Dependent Signaling | Tocris Bioscience [tocris.com]

- 8. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Cyclic-di-GMP (disodium) concentration for immune stimulation.

This guide functions as a specialized Technical Support Center for researchers working with Cyclic-di-GMP (disodium salt). It is structured to address the specific physicochemical properties of the disodium salt form, which differs significantly from the free acid in terms of solubility and handling.

Status: Active | Role: Senior Application Scientist | Topic: STING Agonist Optimization

Core Directive & Mechanism of Action

Cyclic-di-GMP (c-di-GMP) is a bacterial second messenger that acts as a potent agonist for STING (Stimulator of Interferon Genes) in eukaryotic cells.[1] Upon binding, STING induces a conformational change, recruiting TBK1 and IRF3, leading to the production of Type I Interferons (IFN-

Critical Technical Note: You are working with the Disodium Salt form (

-

MW: ~734.4 g/mol (varies slightly by hydration, check your specific lot).

-

Solubility Profile: Highly soluble in water; prone to ionic crashing (precipitation) in high-salt buffers (PBS) at high concentrations.

STING Signaling Pathway (Mechanism)

The following diagram illustrates the signal transduction cascade you are attempting to activate. Use this to identify potential bottlenecks during troubleshooting.

Figure 1: The c-di-GMP dependent activation of the STING-TBK1-IRF3 axis leading to interferon production.

Reconstitution & Storage (The "Golden Path")

Most user errors occur here. The disodium salt is sensitive to common ion effects.

Protocol:

-

Solvent: Use Endotoxin-Free Water (Water for Injection).

-

Do NOT use PBS or saline for the initial stock solution. The sodium ions in PBS combined with the disodium counter-ions can force the molecule out of solution (common ion effect).

-

-

Concentration: Prepare a Master Stock at 1 mg/mL (approx. 1.36 mM) .

-

Higher concentrations (e.g., 5 mg/mL) increase the risk of gelation.

-

-

Aliquoting: Divide into single-use aliquots (e.g., 50

L) in Lobind tubes. -

Storage: Store at -20°C .

-

Avoid freeze-thaw cycles. c-di-GMP is a dinucleotide and is susceptible to hydrolysis if repeatedly thawed.

-

In Vitro Optimization (Cell Culture)

Challenge: c-di-GMP is negatively charged and hydrophilic; it cannot passively cross the cell membrane. Solution: You must use a delivery system (Liposomes, Digitonin, or Electroporation).

Recommended Concentration Ranges (Human/Murine Cells)

Based on THP-1 and RAW 264.7 reporter assays.

| Application | Delivery Method | Starting Concentration | Optimization Window | Toxicity Threshold |

| STING Activation | Digitonin Permeabilization | 10 | 1 | >100 |

| STING Activation | Lipofection (LNP) | 100 nM | 50 nM – 1 | >5 |

| Control (Naked) | Direct Addition (No reagent) | 50 | Ineffective | N/A |

Experimental Workflow: Digitonin Permeabilization

Standard method for rapid cytosolic delivery without lipid interference.

-

Buffer: Prepare permeabilization buffer (50 mM HEPES, 100 mM KCl, 3 mM

, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP). -

Permeabilize: Add 10

g/mL Digitonin + c-di-GMP (titrate 1-50 -

Incubate: 30 minutes at 37°C.

-

Wash: Remove buffer, wash 1x with PBS, replace with complete media.

-

Assay: Measure IFN-

(ELISA or qPCR) at 4–6 hours post-stimulation.

In Vivo Considerations (Adjuvant Use)

Expert Insight: In vivo dose-response curves for c-di-GMP are often bell-shaped .

-

Low Dose (0.01 – 5

g): Promotes potent adjuvant effects (Th1/Th17 skewing). -

High Dose (>20

g): Can induce T-cell apoptosis or STING degradation, reducing efficacy.

Dosing Table (Mouse Models)

| Route | Purpose | Recommended Dose | Vehicle |

| Intranasal (i.n.) | Mucosal Adjuvant | 5 | Saline (add just before use) |

| Intramuscular (i.m.) | Vaccine Adjuvant | 10 – 20 | PBS (add just before use) |

| Intratumoral (i.t.) | Immunotherapy | 20 – 50 | PBS/LNP formulation |

Troubleshooting Guide (FAQ)

Issue 1: "I see a white precipitate when I add the stock to my cells."

Diagnosis: Salt incompatibility. Root Cause: You likely added the 1 mg/mL water stock directly into a small volume of high-salt media or PBS, causing local saturation. Fix:

-

Dilute the c-di-GMP stock into serum-free media (e.g., Opti-MEM) first.

-

Mix gently.

-

Add this diluted mixture to the cells.

Issue 2: "My ELISA shows zero IFN- response despite high c-di-GMP dose."

Diagnosis: Delivery failure or Cytosolic Exclusion. Root Cause: Naked c-di-GMP does not enter the cytosol where STING resides (ER surface). Fix:

-

Verify Transfection: Use a fluorescently labeled c-di-GMP (e.g., Fluorescein-c-di-GMP) to confirm uptake.

-

Switch Reagent: If using Lipofectamine, switch to Digitonin permeabilization (see Section 3) for a cleaner "pulse" activation.

-

Check Cell Line: Verify your cells express STING. (e.g., HEK293T are STING-deficient; use THP-1 or RAW 264.7).

Issue 3: "The response decreases as I increase the concentration (Bell-Shaped Curve)."

Diagnosis: STING Degradation or Apoptosis. Root Cause: Over-activation of STING leads to lysosomal degradation of the receptor (negative feedback) or activation of apoptotic pathways (caspase-3). Fix:

-

De-escalate: Reduce dose by 10-fold.

-

Time-Course: Harvest supernatants earlier (4h vs 24h). STING activation is rapid; late timepoints may only show cell death.

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing experimental failure with c-di-GMP.

References

-

Mechanism of STING Activ

-

In Vivo Adjuvant Dosing & Toxicity

-

Solubility & Handling of Cyclic Dinucleotides

-

Mucosal Adjuvant Properties

Sources

- 1. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yeasenbio.com [yeasenbio.com]

- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]

- 7. researchgate.net [researchgate.net]

- 8. The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo | eLife [elifesciences.org]

Technical Support Center: Navigating Biofilm Assays with Cyclic-di-GMP

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic-di-GMP in biofilm assays. This guide is designed to provide in-depth, field-proven insights into the common pitfalls and complexities you may encounter. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that often arise when designing and interpreting biofilm experiments involving cyclic-di-GMP (c-di-GMP).

FAQ 1: Why am I not seeing a change in biofilm formation after genetically altering a diguanylate cyclase (DGC) or phosphodiesterase (PDE)?

Answer: This is a frequent and often perplexing issue. The lack of a clear phenotype can stem from several factors related to the complex and redundant nature of c-di-GMP signaling networks in many bacteria.

-

Functional Redundancy: Most bacterial genomes encode multiple DGCs (containing GGDEF domains) and PDEs (containing EAL or HD-GYP domains).[1][2][3] For instance, Pseudomonas aeruginosa has over 40 such enzymes.[3] Knocking out a single DGC or PDE may not significantly alter the global intracellular pool of c-di-GMP if other enzymes compensate for its loss.[4]

-

Subcellular Localization and Specificity: C-di-GMP signaling is not always about the global cellular concentration. There is growing evidence for localized signaling, where specific DGCs and PDEs act on downstream effectors in close proximity.[3] Therefore, the enzyme you are studying may be involved in a process other than biofilm formation, or its effect on biofilm formation may only be apparent under specific environmental conditions that activate its signaling pathway.[2][5]

-

Experimental Conditions: The in vitro conditions of your assay (e.g., media composition, temperature, aeration) may not be conducive to activating the specific DGC or PDE you are investigating. Many of these enzymes have sensory domains that respond to particular environmental cues.[6][7]

FAQ 2: My crystal violet assay results are inconsistent. What could be the cause?

Answer: The crystal violet (CV) assay, while widely used for its simplicity, is prone to variability if not performed with care.[8]

-

Inadequate Washing: Incomplete removal of planktonic (free-floating) cells before staining is a major source of error. This can lead to false-positive results, making it seem like more biofilm has formed than is actually present. A gentle but thorough washing step is critical.

-

Staining of Non-Biofilm Material: Crystal violet is a basic dye that can bind to negatively charged molecules other than bacterial cells and the extracellular polymeric substance (EPS) matrix, such as components from the growth medium that have dried onto the well surface.[8]

-

Uneven Solubilization: After staining, the dye must be fully solubilized for accurate absorbance readings. Incomplete solubilization will lead to an underestimation of biofilm biomass.

-

Single Time-Point Measurement: Biofilm formation is a dynamic process of growth and dispersal.[9] Measuring at a single time point can be misleading. For example, a treatment might not inhibit initial biofilm formation but could accelerate dispersal, leading to a lower biofilm mass at a later time point.[9]

FAQ 3: Can I use exogenous c-di-GMP to induce biofilm formation in my experiments?

Answer: While it may seem logical, adding c-di-GMP to the extracellular medium does not reliably induce biofilm formation in all bacterial species and can sometimes even have the opposite effect.

-

Cellular Uptake: C-di-GMP is a charged molecule and generally does not readily cross the bacterial cell membrane. Therefore, exogenously added c-di-GMP may not reach its intracellular targets.

-

Inhibitory Effects: In some bacteria, such as Staphylococcus aureus and Campylobacter jejuni, extracellular c-di-GMP has been shown to inhibit biofilm formation.[10][11][12] The mechanisms for this are still being investigated but may involve interactions with cell surface receptors or interference with cell-to-cell signaling.

-

Concentration-Dependent Effects: The response to exogenous c-di-GMP can be concentration-dependent. High concentrations have been observed to suppress biofilm formation in some species.[13][14]

FAQ 4: How do I know if the changes I'm seeing in my biofilm assay are truly due to c-di-GMP signaling?

Answer: This is a critical question of experimental validation. To confidently attribute changes in biofilm formation to c-di-GMP, a multi-pronged approach is necessary.

-

Genetic Complementation: If you have a mutant with a defect in a DGC or PDE, you should be able to restore the wild-type phenotype by reintroducing a functional copy of the gene.

-

Direct Measurement of Intracellular c-di-GMP: The most direct way to link a phenotype to c-di-GMP is to measure the intracellular concentration of the second messenger. This can be done using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or by employing genetically encoded fluorescent biosensors.[15][16][17][18]

-

Use of c-di-GMP Analogs: While exogenous c-di-GMP has its limitations, certain cell-permeable analogs can be used to manipulate intracellular levels and observe the corresponding effects on biofilm formation.[13]

-

Reporter Gene Fusions: Using a reporter gene (like GFP) fused to a promoter that is known to be regulated by c-di-GMP can provide an indirect but useful readout of c-di-GMP signaling activity within the cell.[19]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during your experiments.

Troubleshooting Issue 1: Inconsistent or No Biofilm Formation in Wild-Type Strain

| Potential Cause | Explanation | Recommended Solution |

| Media Composition | The nutrient composition of the growth medium can significantly impact c-di-GMP signaling and, consequently, biofilm formation. Some media may lack the necessary precursors or signals to induce biofilm development. | Test a variety of media (e.g., rich vs. minimal media) to find the optimal conditions for biofilm formation in your bacterial strain. |

| Growth Phase | Biofilm formation is often growth-phase dependent. If you are inoculating your assay with cells from the wrong growth phase, you may see inconsistent results. | Standardize your inoculation procedure. Always use cultures grown to the same optical density (OD) in the mid-exponential phase for consistent results. |

| Surface Properties | The material and surface properties of your assay plate (e.g., polystyrene, glass) can influence bacterial attachment and biofilm formation. | Test different types of microtiter plates to determine which surface promotes the most robust and reproducible biofilm formation for your strain. |

| Incubation Conditions | Factors such as temperature, aeration (static vs. shaking), and humidity can all affect biofilm development. | Optimize and standardize your incubation conditions. Ensure consistent temperature and humidity, and decide whether static or shaking conditions are more appropriate for your experimental question. |

Troubleshooting Issue 2: High Background in Crystal Violet Assay

| Potential Cause | Explanation | Recommended Solution |

| Insufficient Washing | Planktonic cells that are not washed away will be stained by crystal violet, leading to artificially high absorbance readings. | Increase the number of washing steps (e.g., from 2 to 3-4 gentle washes with phosphate-buffered saline (PBS) or sterile water). Be careful not to dislodge the biofilm. |

| Media Components Staining | Some media components can precipitate or dry onto the wells, leading to non-specific staining. | Include a control with media only (no bacteria) to determine the background staining from your media. If it is high, consider changing to a different medium. |

| Incomplete Solubilization of Dye | If the crystal violet is not fully solubilized, the absorbance readings will not accurately reflect the amount of biofilm. | Ensure the solubilization agent (e.g., ethanol, acetic acid) is added to all wells and that the plate is incubated for a sufficient amount of time with gentle agitation to fully dissolve the dye. |

Troubleshooting Issue 3: Discrepancy Between Biofilm Biomass and Cell Viability

| Potential Cause | Explanation | Recommended Solution |

| Crystal Violet Stains Dead Cells and EPS | The crystal violet assay quantifies total biomass, including live cells, dead cells, and the EPS matrix.[20] A treatment could kill the bacteria without removing the biofilm structure, leading to no change in the CV assay. | Complement your crystal violet assay with a method that measures cell viability, such as counting colony-forming units (CFUs) or using metabolic assays (e.g., XTT, resazurin).[21] |

| Viable but Non-Culturable (VBNC) Cells | Some bacteria within a biofilm can enter a VBNC state, where they are alive but will not grow on standard culture media.[21] This can lead to an underestimation of viable cells when using CFU counts. | Consider using techniques that can detect VBNC cells, such as live/dead staining with fluorescent dyes or propidium monoazide (PMA)-qPCR.[21] |

Section 3: Key Experimental Protocols and Workflows

Here, we provide detailed, step-by-step methodologies for core experiments in the study of c-di-GMP and biofilms.

Protocol 1: Crystal Violet Biofilm Quantification

This protocol is a standard method for quantifying the total biomass of a biofilm in a 96-well plate format.[20][22]

Materials:

-

96-well microtiter plate

-

Bacterial culture

-

Appropriate growth medium

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water or 95% Ethanol

Procedure:

-

Inoculation: Grow a bacterial culture to mid-exponential phase. Dilute the culture in fresh medium to the desired starting OD. Add 200 µL of the diluted culture to each well of the 96-well plate. Include wells with sterile medium only as a negative control.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, static) for the desired time (e.g., 24-48 hours).

-

Washing: Carefully remove the culture medium from each well using a multichannel pipette. Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three to four times with 200 µL of PBS or until the wash solution is clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottomed 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Workflow for Investigating a Putative DGC/PDE

This workflow outlines a logical progression of experiments to characterize the role of a specific enzyme in c-di-GMP-mediated biofilm formation.

Caption: A typical experimental workflow for characterizing a novel DGC or PDE.

Section 4: Visualizing the c-di-GMP Signaling Pathway

Understanding the core signaling pathway is fundamental to troubleshooting your experiments.

The Central Role of c-di-GMP in Biofilm Regulation

High intracellular levels of c-di-GMP generally promote a sessile, biofilm lifestyle, while low levels favor motility and a planktonic existence.[6][7][23] This switch is controlled by the opposing activities of DGCs and PDEs.

Caption: The core c-di-GMP signaling pathway controlling the switch between motile and sessile lifestyles.

References

-

Evidence for Cyclic Di-GMP-Mediated Signaling in Bacillus subtilis. Journal of Bacteriology. [Link]

-

Cyclic di-GMP signalling and the regulation of bacterial virulence. PMC. [Link]

-

Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. [Link]

-

Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles. ASM Journals. [Link]

-

Mechanisms of Cyclic-di-GMP Signaling in Bacteria. Annual Reviews. [Link]

-

Cyclic-di-GMP regulation of virulence in bacterial pathogens. PMC. [Link]

-

Comparison of four methods to assess biofilm development. IWA Publishing. [Link]

-

c-di-GMP signaling mechanism. Diguanylate cyclases and... ResearchGate. [Link]

-

Effect of cyclic bis(3′–5′)diguanylic acid and its analogs on bacterial biofilm formation. FEMS Microbiology Letters | Oxford Academic. [Link]

-

bacterial biofilm cells quantification techniques: where is consensus in over two - SciSpace. [Link]

-

How to quantify the biofilm formed and how to analysis the thickness of the biofilm? ResearchGate. [Link]

-

Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria. PMC - NIH. [Link]

-

The Cyclic-di-GMP Phosphodiesterase BinA Negatively Regulates Cellulose-Containing Biofilms in Vibrio fischeri. Journal of Bacteriology. [Link]

-

Systematic Analysis of Diguanylate Cyclases That Promote Biofilm Formation by Pseudomonas fluorescens Pf0-1. ASM Journals. [Link]

-

Controlling biofilm development through cyclic di-GMP signaling. PMC. [Link]

-

Systematic analysis of diguanylate cyclases that promote biofilm formation by Pseudomonas fluorescens Pf0-1. PubMed. [Link]

-

Pseudomonas aeruginosa Uses c-di-GMP Phosphodiesterases RmcA and MorA to Regulate Biofilm Maintenance. mBio - ASM Journals. [Link]

-

Visualizing the perturbation of cellular cyclic di-GMP levels in bacterial cells. [Link]

-

Quantitative analysis of the suppressive effect of cyclic-di-GMP and... ResearchGate. [Link]

-

Targeting Cyclic di-GMP Signaling: A Strategy to Control Biofilm Formation? ResearchGate. [Link]

-

Options and Limitations in Clinical Investigation of Bacterial Biofilms. PMC - NIH. [Link]

-

(PDF) High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. ResearchGate. [Link]

-

Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I. Frontiers. [Link]

-

Targeting cyclic di-GMP signalling: a strategy to control biofilm formation? PubMed. [Link]

-

Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria. PMC. [Link]

-

Controlling Biofilm Development Through Cyclic di-GMP Signaling. ResearchGate. [Link]

-

Cyclic di-GMP – Knowledge and References. Taylor & Francis. [Link]

-

c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation. PMC. [Link]

-

Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa. PMC - NIH. [Link]

-

Extracellular c-di-GMP Plays a Role in Biofilm Formation and Dispersion of Campylobacter jejuni. MDPI. [Link]

-

c-di-GMP and its Effects on Biofilm Formation and Dispersion: a Pseudomonas Aeruginosa Review. ASM Journals. [Link]

-

The dynamics of biofilm development and dispersal should be taken into account when quantifying biofilm via the crystal violet microtiter plate assay. PMC. [Link]

-

Quantitative confocal microscopy and calibration for measuring differences in cyclic-di-GMP signalling by bacteria on biomedical hydrogels. Wikimedia Commons. [Link]

-

Signaling events that occur when cells of Escherichia coli encounter a glass surface. PNAS. [Link]

-

Effect of c-di-GMP on biofilm production. S. aureus biofilm-forming... ResearchGate. [Link]

-

Identification of small molecules that interfere with c-di-GMP signaling and induce dispersal of Pseudomonas aeruginosa biofilms. PMC. [Link]

-

Biofilm Formation, c-di-GMP Production, and Antimicrobial Resistance in Staphylococcal Strains Isolated from Prosthetic Joint Infections: A Pilot Study in Total Hip and Knee Arthroplasty Patients. MDPI. [Link]

-

Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis. [Link]

-

Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

-

Cyclic di-AMP mediates biofilm formation. PMC. [Link]

-

Antibacterial and Antibiofilm Efficacies of Cell-Free Supernatant of Dubosiella newyorkensis Against Pseudomonas fluorescens and Its Application in Food Systems. MDPI. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic analysis of diguanylate cyclases that promote biofilm formation by Pseudomonas fluorescens Pf0-1 [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic di-GMP signalling and the regulation of bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting cyclic di-GMP signalling: a strategy to control biofilm formation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Options and Limitations in Clinical Investigation of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dynamics of biofilm development and dispersal should be taken into account when quantifying biofilm via the crystal violet microtiter plate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. upload.wikimedia.org [upload.wikimedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scispace.com [scispace.com]

- 22. ableweb.org [ableweb.org]

- 23. researchgate.net [researchgate.net]

Technical Support Center: Choosing the Right Delivery Vehicle for Cyclic-di-GMP Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support guide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to help you make informed decisions in your research. This guide is designed to address the critical challenge of delivering Cyclic-di-GMP (c-di-GMP) to the cytosol to activate the STING pathway. We will explore the options, troubleshoot common issues, and provide validated protocols to ensure your experiments are successful and your results are reliable.

Part 1: Frequently Asked Questions - The Fundamentals of c-di-GMP Delivery

This section addresses the foundational questions researchers face when starting with c-di-GMP.

Q1: What is Cyclic-di-GMP and why is its delivery a critical challenge?

Cyclic-di-GMP is a bacterial second messenger that is a potent agonist of the Stimulator of Interferon Genes (STING) pathway in mammalian cells.[1] Its activation of STING triggers a powerful innate immune response, making it a molecule of high interest for vaccine adjuvants and cancer immunotherapy.[1][2]